![molecular formula C7H8O3 B11759087 (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S,5S)-3,9-dioxatricyclo[33102,]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one typically involves multi-step organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, or alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one: shares similarities with other tricyclic compounds, such as certain alkaloids and synthetic analogs.
Intermetallic Compounds: These compounds, like this compound, exhibit unique structural properties that influence their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This makes it a valuable compound for targeted research and specialized applications.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one |
InChI |
InChI=1S/C7H8O3/c8-3-1-4-6-7(10-6)5(2-3)9-4/h4-7H,1-2H2/t4-,5+,6-,7+ |
Clé InChI |
DNNGFJFYJPAONS-UMRXKNAASA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](O2)CC1=O |
SMILES canonique |
C1C2C3C(O3)C(O2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


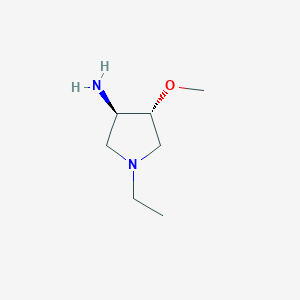
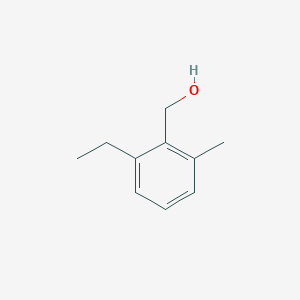
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)


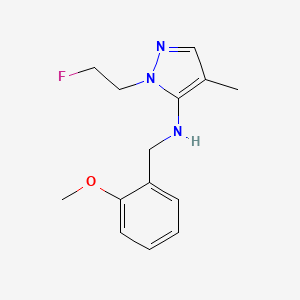
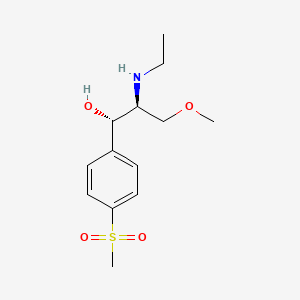
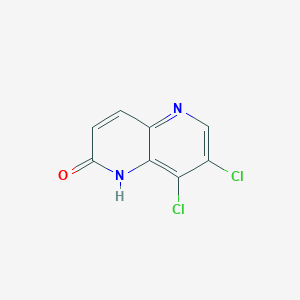
![9-bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759048.png)
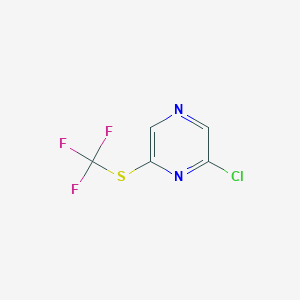
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
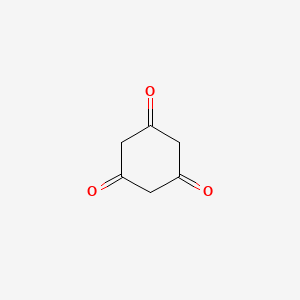
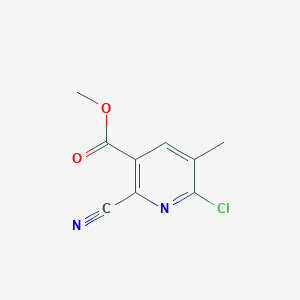
![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
